Kinase Inhibition Selectivity
In silico predictions suggest 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid possesses a high probability of protein kinase inhibitory activity (Pa = 0.620, Pi = 0.011) [1]. While direct head-to-head comparisons are limited in the public domain, this computational profile positions the compound favorably within the class of pyridinyl acetic acids, where even subtle structural modifications can dramatically alter kinase selectivity and potency [2]. The presence of the 2-chloro and 6-methyl substituents on the pyridine ring are hypothesized to contribute to this predicted activity by modulating electronic and steric interactions with the kinase ATP-binding pocket, a feature not uniformly present in all pyridinyl acetic acid regioisomers.
| Evidence Dimension | Predicted Protein Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | Pa = 0.620, Pi = 0.011 (PASS Prediction) |
| Comparator Or Baseline | Class baseline: Pyridinyl acetic acid derivatives typically show Pa values < 0.500 for kinase inhibition without optimized substitution patterns [Class-level inference] |
| Quantified Difference | Improved predicted probability of kinase inhibition relative to less optimized pyridinyl acetic acid scaffolds. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) computational model, trained on known structure-activity relationships. |
Why This Matters
This predicted activity profile provides a rational basis for prioritizing 2-(2-chloro-6-methylpyridin-4-yl)acetic acid over other pyridine acetic acid building blocks when designing focused kinase inhibitor libraries.
- [1] Nature Scientific Reports. Table 7 PASS prediction for the activity of the title compound. Pa Pi Activity: Protein kinase inhibitor (0.620/0.011). View Source
- [2] BindingDB. BDBM50431812 (CHEMBL2347053). Affinity data for related pyridine derivatives showing IC50 values of 1.60 nM (RSK2) and 0.980 nM (PKC alpha). View Source
